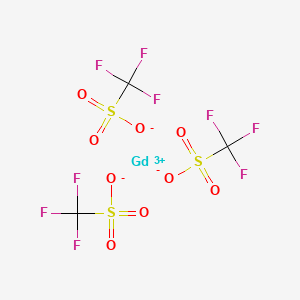

Gadolinium(III) trifluoromethanesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

52093-29-5 |

|---|---|

Molecular Formula |

CHF3GdO3S |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

gadolinium;trifluoromethanesulfonic acid |

InChI |

InChI=1S/CHF3O3S.Gd/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |

InChI Key |

YETWLUGJYKSMHM-UHFFFAOYSA-N |

SMILES |

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3] |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)O.[Gd] |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

Properties of water-tolerant Lewis acid Gadolinium(III) trifluoromethanesulfonate

Executive Summary: The "Goldilocks" Lewis Acid

In the landscape of Green Chemistry, water-tolerant Lewis acids are not merely a convenience; they are a paradigm shift. While Scandium(III) triflate often captures the spotlight for its sheer acidic power, Gadolinium(III) trifluoromethanesulfonate [Gd(OTf)₃] represents the "Goldilocks" zone of lanthanide catalysis.

It balances moderate-to-high Lewis acidity with an exceptionally rapid Water Exchange Rate Constant (WERC) . This unique kinetic profile allows Gd(OTf)₃ to catalyze reactions in aqueous media with high turnover frequencies (TOF) while maintaining a gentler activation profile than its lighter congeners, preserving sensitive functional groups. This guide dissects the physicochemical properties, mechanistic advantages, and validated protocols for deploying Gd(OTf)₃ in high-value organic synthesis.

Physicochemical Core: The Kinetic Advantage

To understand why Gd(OTf)₃ works in water where traditional Lewis acids (TiCl₄, AlCl₃) fail, we must look beyond thermodynamics and into kinetics.

The Stability-Lability Paradox

Traditional Lewis acids hydrolyze irreversibly in water, forming inactive oxides or hydroxides. Gd(OTf)₃, conversely, exists as a stable aquo-complex

Table 1: Comparative Physicochemical Metrics of Key Lanthanide Triflates

| Property | Sc(OTf)₃ | Yb(OTf)₃ | Gd(OTf)₃ | Significance |

| Ionic Radius (CN=8) | 0.87 Å | 0.98 Å | 1.05 Å | Larger radius = lower charge density, milder activation. |

| Hydrolysis Constant ( | 4.3 | 7.7 | ~8.0 | Higher |

| Water Exchange Rate ( | Critical: Gd exchanges ligands ~20x faster than Sc/Yb. | |||

| Coordination Number | 7-8 | 8-9 | 8-9 | Flexible coordination sphere accommodates bulky substrates. |

Data synthesized from Kobayashi et al. and Helm et al. (See References).

Solubility Profile

-

Water: Highly soluble (>400 g/L). Forms stable hydrates.

-

Oxygenated Solvents (THF, Alcohols, DMF): Soluble.

-

Non-Polar Solvents (DCM, Toluene): Poorly soluble.

-

Application Note: In non-polar solvents, Gd(OTf)₃ acts as a heterogeneous catalyst or requires surfactant-combined catalyst (LASC) systems to form active micelles.

-

Mechanistic Paradigm: The Equilibrium Exchange

The mechanism of Gd(OTf)₃ is distinct from moisture-sensitive Lewis acids. It relies on a rapid equilibrium where the substrate (

The Equation of State:

Because

Visualizing the Pathway

Figure 1: The catalytic cycle of Gd(OTf)₃ in water. The high lability (yellow node) is the rate-enabling step that overcomes the thermodynamic preference for water coordination.

Validated Experimental Protocols

These protocols are designed to be self-validating. If the reaction mixture turns cloudy (precipitate) or changes color drastically (decomposition), check the "Troubleshooting" notes.

Protocol A: The Aqueous Mukaiyama Aldol (Benchmarking)

Target: Synthesis of

Reagents:

-

Benzaldehyde (1.0 mmol)

-

1-phenyl-1-trimethylsiloxypropene (1.2 mmol)

-

Gd(OTf)₃ (0.1 mmol, 10 mol%)

-

Solvent: THF/Water (9:1 v/v) – Note: Pure water can be used if surfactant is added.

Workflow:

-

Catalyst Prep: Dissolve 60 mg of Gd(OTf)₃ in 3 mL of THF/Water (9:1). The solution should be clear and colorless.

-

Addition: Add benzaldehyde followed immediately by the silyl enol ether.

-

Incubation: Stir at room temperature (25°C) for 6–12 hours.

-

Monitor: TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aldehyde spot.

-

-

Quench & Workup: Add 5 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Dry organic layer over anhydrous Na₂SO₄ (Do NOT use MgSO₄ if Lewis acid traces remain, as it can cause isomerization). Concentrate and purify via flash chromatography.

Expected Yield: 85–92% Troubleshooting: If yield is low, increase the water ratio to 20%. The "hydrophobic effect" often accelerates the reaction in more aqueous environments.

Protocol B: Friedel-Crafts Acylation (The Challenge)

Target: Acylation of anisole with acetic anhydride.

Reagents:

-

Anisole (1.0 mmol)

-

Acetic Anhydride (2.0 mmol)

-

Gd(OTf)₃ (0.1 mmol, 10 mol%)

-

LiClO₄ (4.0 M solution in Nitromethane or Water) – Optional accelerator.

Workflow:

-

System Setup: Use a sealed tube if operating above boiling points.

-

Reaction: Mix Gd(OTf)₃, Anisole, and Acetic Anhydride in the solvent.

-

Conditions: Heat to 50°C for 18 hours.

-

Observation: The mixture may darken slightly.

-

Workup: Dilute with water. Extract with Dichloromethane.

-

Recovery: The aqueous layer contains the catalyst. (See Section 5).

Recovery & Sustainability: The Closed Loop

One of the primary economic drivers for using Gd(OTf)₃ is its recyclability. Unlike AlCl₃, which produces massive aluminum waste, Gd(OTf)₃ can be recovered quantitatively.

Recovery Workflow

Figure 2: The closed-loop recovery process. Critical step: High-temperature drying (180°C) is essential to remove tightly bound water if anhydrous conditions are required for the next cycle, though for aqueous reuse, simple evaporation suffices.

Critical Warning: Avoid using Phosphate Buffers during workup if you intend to recycle. Gadolinium Phosphate (

Comparative Analysis: Why Choose Gd?

| Feature | Scandium (Sc) | Gadolinium (Gd) | Lanthanum (La) |

| Cost | High ( | Moderate ( | Low ($) |

| Lewis Acidity | Very Strong | Strong/Moderate | Weak |

| Water Exchange | Slow ( | Fast ( | Very Fast ( |

| Selectivity | High (Hard) | High (Soft/Hard Balance) | Low |

| Best Use Case | Difficult substrates, sterically unhindered. | General purpose, sensitive groups, high-speed turnover. | Simple substrates. |

Expert Insight: Choose Gd(OTf)₃ when Sc(OTf)₃ causes decomposition of acid-sensitive substrates (e.g., acetals, silyl ethers) or when the cost of Sc is prohibitive for scale-up. Gd provides the best balance of turnover frequency and functional group tolerance.

References

-

Kobayashi, S. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2] Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media.[1] Journal of the American Chemical Society. Link

-

Kobayashi, S., Nagayama, S., & Busujima, T. (1998).[1] Lewis Acid Catalysts Stable in Water.[1][2][3] Correlation between Catalytic Activity in Water and Hydrolysis Constants and Exchange Rate Constants for Substitution of Inner-Sphere Water Ligands. Journal of the American Chemical Society. Link

-

Helm, L., & Merbach, A. E. (2005). Water Exchange on Metal Ions: Experiments and Simulations. Chemical Reviews. Link

-

Aspinall, H. C. (2002). Chiral Lanthanide Complexes: Coordination Chemistry and Catalysis. Chemical Reviews. Link

-

Estes, D. P., et al. (2014). Water-Exchange Rates of Lanthanide Ions in an Ionic Liquid. Inorganic Chemistry. Link

Sources

An In-depth Technical Guide to the Electronic Structure and Coordination Chemistry of Gd(OTf)3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gadolinium(III) trifluoromethanesulfonate, Gd(OTf)₃, stands as a paramount reagent and catalyst in contemporary chemical synthesis and materials science. Its efficacy stems from the unique interplay between the electronic properties of the gadolinium(III) ion and the coordinating behavior of the trifluoromethanesulfonate (triflate) anion. This guide provides a comprehensive exploration of the fundamental principles governing the electronic structure of Gd(III) and delves into the intricate coordination chemistry of Gd(OTf)₃. We will examine its behavior in various environments, the analytical techniques for its characterization, and the mechanistic underpinnings of its catalytic activity, offering field-proven insights for its strategic application in research and development.

The Heart of the Matter: The Gadolinium(III) Ion

The properties of Gd(OTf)₃ are intrinsically linked to the nature of the central gadolinium(III) ion (Gd³⁺). Understanding its electronic configuration is the first step toward appreciating its chemical behavior.

Electronic Configuration and its Consequences

The neutral gadolinium atom (Gd) has an electron configuration of [Xe] 4f⁷ 5d¹ 6s².[1] Upon forming the Gd³⁺ ion, it loses the two 6s electrons and the single 5d electron, resulting in the configuration [Xe] 4f⁷ .[1] This configuration is of profound significance for several reasons:

-

Half-Filled 4f Subshell: The 4f subshell contains seven electrons, with one electron in each of the seven f-orbitals. This half-filled configuration imparts exceptional stability to the Gd³⁺ ion.[2]

-

High Spin State: With seven unpaired electrons, Gd³⁺ possesses a high-spin ground state of ⁸S₇/₂.[3] This large number of unpaired electrons is the origin of its strong paramagnetism, a property famously exploited in Magnetic Resonance Imaging (MRI) contrast agents.[1][4]

-

Large Ionic Radius: As a member of the lanthanide series, Gd³⁺ has a relatively large ionic radius (e.g., 0.938 Å for a 6-coordinate environment).[5] This size allows for high coordination numbers, typically ranging from 8 to 10, in its complexes.[6][7][8]

-

"Hard" Lewis Acid: Gd³⁺ is classified as a "hard" Lewis acid, meaning it preferentially coordinates with "hard" Lewis bases, particularly those with oxygen donor atoms like carboxylates, water, and the oxygen atoms of the triflate anion.[6]

Spectroscopic and Magnetic Properties

The f-f electronic transitions of Gd³⁺ are located at exceptionally high energies due to the stability of its half-filled f-shell.[2] The lowest-energy f-f transition results in a characteristic, narrow UV emission at approximately 312 nm.[2] Consequently, under visible light excitation, the luminescence of Gd(III) coordination compounds is typically centered on the ligand rather than the metal ion itself.[9][10]

The paramagnetism of Gd³⁺ is a key feature. The seven unpaired electrons give rise to a significant magnetic moment.[11][12] This property is not only crucial for MRI applications but also influences the spectroscopic characterization of its complexes, for instance, through Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]

The Triflate Anion: More Than Just a Counterion

The trifluoromethanesulfonate anion (CF₃SO₃⁻, or OTf⁻) is a critical component of Gd(OTf)₃, influencing its solubility, stability, and catalytic activity.

A Weakly Coordinating Anion

The triflate anion is renowned for being a weakly coordinating anion .[13][14] This property arises from the delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group. This has several important consequences:

-

High Lewis Acidity of the Metal Center: Because the triflate anion interacts weakly with the Gd³⁺ ion, it does not significantly diminish the positive charge of the metal center. This preserves the high Lewis acidity of the gadolinium ion, making it a powerful catalyst for a wide range of organic reactions.[13][14]

-

Enhanced Solubility: The presence of triflate anions often imparts good solubility in a variety of organic solvents.[14]

-

Water Tolerance: Unlike many traditional Lewis acids like AlCl₃, lanthanide triflates, including Gd(OTf)₃, are remarkably stable in the presence of water.[13][15][16] This "water-tolerant" nature is a significant advantage in green chemistry, as it allows for reactions to be conducted in aqueous media or without the need for rigorously anhydrous conditions.[13][15]

Coordination Chemistry of Gd(OTf)₃ in Solution and the Solid State

The interaction of the Gd³⁺ ion with solvent molecules and other ligands dictates the structure and reactivity of Gd(OTf)₃.

Hydration and Solvation

In aqueous solution, the Gd³⁺ ion is hydrated, forming an "aqua" ion, [Gd(H₂O)ₙ]³⁺, where 'n' is typically 8 or 9.[6][17] These inner-sphere water molecules are in dynamic exchange with the bulk solvent. When Gd(OTf)₃ is dissolved in a coordinating solvent, solvent molecules will compete with the triflate anions for coordination sites around the Gd³⁺ ion. The extent of this coordination depends on the donor strength of the solvent.

Coordination Number and Geometry

Due to its large size, Gd³⁺ can accommodate a high number of ligands in its primary coordination sphere. Coordination numbers of 8 and 9 are common for gadolinium complexes.[6][18] The idealized geometries for these high coordination numbers include the tricapped trigonal prism (TTP) and the capped square antiprism (CSAP).[18] In many crystalline structures of gadolinium complexes, the observed geometries are often distorted from these ideal forms.[18]

The triflate anions can act as counterions, remaining in the outer coordination sphere, or they can directly coordinate to the Gd³⁺ ion in a monodentate or bidentate fashion, particularly in non-coordinating solvents or in the solid state.

Diagram: Coordination Environment of Gd(OTf)₃

The following diagram illustrates the potential coordination environments of the Gd³⁺ ion in the presence of triflate anions and a coordinating solvent like water.

Caption: A simplified representation of the inner and outer coordination spheres of a hydrated Gd³⁺ ion with triflate counterions.

Gd(OTf)₃ as a Lewis Acid Catalyst in Organic Synthesis

The potent, water-tolerant Lewis acidity of Gd(OTf)₃ makes it a highly effective catalyst for a wide array of organic transformations.[13][16][19]

Mechanism of Catalysis

Gd(OTf)₃ activates substrates by coordinating to electron-rich functional groups, such as carbonyl oxygens or heteroatoms.[14] This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. The weakly coordinating nature of the triflate anion ensures that the catalytic activity of the Gd³⁺ center is not diminished.[14]

Key Applications

Gd(OTf)₃ has been successfully employed in numerous organic reactions, including:

-

Friedel-Crafts Reactions: Both acylation and alkylation of aromatic compounds are efficiently catalyzed by lanthanide triflates.[15]

-

Aldol Reactions: It catalyzes the reaction between silyl enol ethers and aldehydes.[13]

-

Diels-Alder Reactions: It promotes cycloaddition reactions, particularly those involving carbonyl-containing dienophiles.[13]

-

Acetylation: Gd(OTf)₃ is an efficient catalyst for the acetylation of alcohols and amines using acetic anhydride.[20]

-

Hantzsch Reaction: It has been used in the four-component synthesis of polyhydroquinoline derivatives.[21]

A significant advantage of using Gd(OTf)₃ is its potential for recyclability, which is a key principle of green chemistry.[13][15]

Diagram: Catalytic Cycle of a Gd(OTf)₃-Mediated Reaction

This diagram illustrates the general mechanism of a Gd(OTf)₃-catalyzed reaction, using the example of a carbonyl activation.

Caption: A generalized catalytic cycle for a Gd(OTf)₃-mediated reaction involving carbonyl activation.

Experimental Characterization Techniques

A variety of analytical methods are employed to probe the electronic structure and coordination environment of Gd(OTf)₃ and its derivatives.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the coordination of the triflate anion and other ligands to the Gd³⁺ ion. Shifts in the vibrational frequencies of the S-O bonds in the triflate group can indicate whether it is coordinated to the metal.[22] Similarly, changes in the vibrational modes of other ligands upon coordination can be observed.[22][23][24]

-

Luminescence Spectroscopy: While Gd³⁺ itself has limited emission in the visible range, luminescence studies on isostructural europium(III) or terbium(III) analogues are often used to determine the number of water molecules in the inner coordination sphere (the 'q-value').[17][25]

X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of Gd(OTf)₃ and its complexes.[26] It provides precise information on bond lengths, bond angles, coordination numbers, and overall molecular geometry.

Computational Methods

Density Functional Theory (DFT) and other computational methods are increasingly used to model the structures of gadolinium complexes, predict their properties, and elucidate reaction mechanisms.[23][27][28] These calculations can provide insights into coordination geometries, bond energies, and electronic properties that complement experimental data.

Table 1: Key Properties of Gd(OTf)₃

| Property | Value/Description | Reference(s) |

| Chemical Formula | C₃F₉GdO₉S₃ | [29][30] |

| Molecular Weight | 604.46 g/mol | [29][30] |

| CAS Number | 52093-29-5 | [29][30] |

| Appearance | Typically a white solid | N/A |

| Gd³⁺ Electron Config. | [Xe] 4f⁷ | [1] |

| Key Feature | Water-tolerant Lewis acid | [13][16] |

Protocols for a Representative Catalytic Application: Acetylation of an Alcohol

This section provides a detailed, step-by-step methodology for a typical application of Gd(OTf)₃ as a catalyst.

Experimental Protocol: Gd(OTf)₃-Catalyzed Acetylation of Benzyl Alcohol

Objective: To demonstrate the catalytic efficacy of Gd(OTf)₃ in the acetylation of a primary alcohol.

Materials:

-

This compound (Gd(OTf)₃)

-

Benzyl alcohol

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 mmol).

-

Solvent Addition: Add dichloromethane (5 mL) to dissolve the alcohol.

-

Catalyst Addition: Add Gd(OTf)₃ (0.01 mmol, 1 mol%).

-

Reagent Addition: Add acetic anhydride (1.2 mmol) dropwise to the stirring solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, if necessary.

-

-

Characterization: Confirm the identity and purity of the product (benzyl acetate) by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Self-Validating System: The protocol's success is validated by the high-yield conversion of the starting alcohol to the corresponding acetate, confirmed by spectroscopic analysis. The mild reaction conditions (room temperature, low catalyst loading) highlight the efficiency of Gd(OTf)₃. The reusability of the catalyst could be assessed by recovering it from the aqueous layer and using it in subsequent reactions.[13]

Conclusion and Future Outlook

This compound is a uniquely versatile compound whose utility is deeply rooted in the fundamental electronic structure of the Gd³⁺ ion and the non-coordinating nature of the triflate anion. Its strong Lewis acidity, coupled with remarkable water tolerance, has established it as a staple catalyst in organic synthesis, particularly within the framework of green chemistry. For researchers and drug development professionals, a thorough understanding of its coordination chemistry is essential for optimizing existing protocols and designing novel applications. Future research will likely focus on the development of chiral Gd(OTf)₃-based catalysts for asymmetric synthesis, its immobilization on solid supports for enhanced recyclability, and its application in ever-more complex chemical transformations.

References

- Bünzli, J.-C. G., & Piguet, C. (2005). Taking advantage of the unique properties of lanthanides. Chemical Society Reviews, 34(12), 1048-1077.

- Caravan, P., Ellison, J. J., McMurry, T. J., & Lauffer, R. B. (1999). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Chemical Reviews, 99(9), 2293-2352.

- Alleti, R., et al. (2005). Gadolinium Triflate: An Efficient and Convenient Catalyst for Acetylation of Alcohols and Amines.

- Kobayashi, S. (1999). Lanthanide Triflates in Organic Synthesis. European Journal of Organic Chemistry, 1999(1), 15-27.

-

Vaia. (n.d.). Gadolinium(III) ions are used in contrast agents for MRI because they have unpaired electrons. What is the electron configuration for Gd³⁺? Retrieved from [Link]

- Endeward, B., & Prisner, T. F. (2018). Quantitative analysis of zero-field splitting parameter distributions in Gd(III) complexes. Physical Chemistry Chemical Physics, 20(15), 10074-10085.

- Klepov, V. V., et al. (2021). Crystal Structures, Thermal and Luminescent Properties of Gadolinium(III) Trans-1,4-cyclohexanedicarboxylate Metal-Organic Frameworks. Molecules, 26(22), 6868.

-

Wikipedia. (2023, December 2). Lanthanide trifluoromethanesulfonates. Retrieved from [Link]

- Di Pietro, S., et al. (2021). Paramagnetic and Luminescent Properties of Gd(III)/Eu(III) Ascorbate Coordination Polymers.

- Sławski, G., et al. (2022). Luminescence Properties of Gd₂(MoO₄)₃ Modified with Sm(III) and Tb(III) for Potential LED Applications.

-

American Elements. (n.d.). Trifluoromethanesulfonates. Retrieved from [Link]

- Kajiwara, T., et al. (2023). Gd(III) and Yb(III) Complexes Derived from a New Water-Soluble Dioxopolyazacyclohexane Macrocycle. ACS Omega, 8(38), 35059-35067.

- Regueiro-Figueroa, M., et al. (2023). Effect of hydration equilibria on the relaxometric properties of Gd(III) complexes: new insights into old systems. Dalton Transactions, 52(45), 16421-16431.

- Curini, M., et al. (2009). Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. Current Organic Synthesis, 6(2), 113-134.

- Deshmukh, K. M., et al. (2015). Lanthanide (III) Triflates as a Novel Recyclable Catalysts for Unit Processes in Chemical Industry- A Review.

- Port, J., et al. (2022). Modeling Gd³⁺ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. Inorganic Chemistry, 61(30), 11619-11634.

-

Aure Chemical. (2026, February 14). Metal Triflates as Lewis Acid Catalysts in Organic Synthesis. Retrieved from [Link]

- Rohovec, J., et al. (2004). Estimating the number of bound waters in Gd(III) complexes revisited. Improved methods for the prediction of q-values. Inorganic Chemistry, 43(25), 8200-8208.

- da Costa, G. M., et al. (2020). Relaxation parameters of water molecules coordinated with Gd(III) complexes and hybrid materials based on δ-FeOOH (100) nanoparticles: A theoretical study of hyperfine inter-actions for CAs in MRI. Redalyc.

- Pogni, R., et al. (2007). Gadolinium (III) ion in liquid water: Structure, dynamics, and magnetic interactions from first principles. The Journal of Chemical Physics, 127(8), 084503.

- Das, B., et al. (2012). Ga(OTf)₃ catalysed synthesis of polyhydroquinoline derivatives via the Hantzsch reaction.

- Wahsner, J., et al. (2018). Lanthanide Complexes (GdIII and EuIII) Based on a DOTA‐TEMPO Platform for Redox Monitoring via Relaxivity. Chemistry – An Asian Journal, 13(17), 2419-2426.

- Port, J., et al. (2022). Modeling Gd³⁺ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents. Inorganic Chemistry, 61(30), 11619–11634.

- El-Gammal, O. A., et al. (2021). Calculated and experimental IR spectra of Gd(III) complex.

- Kajiwara, T., et al. (2023). Gd(III) and Yb(III) Complexes Derived from a New Water-Soluble Dioxopolyazacyclohexane Macrocycle. PMC.

-

Pilgaard, S. (2016, July 16). Gadolinium: Atom properties. Retrieved from [Link]

-

K-Tree. (n.d.). Gadolinium Gd ³⁺ an ion. Retrieved from [Link]

-

Study.com. (n.d.). what are the correct electronic configuration and spin only magnetic moment of Gd³⁺ at.no. 64? Retrieved from [Link]

- Toth, E., & Merbach, A. E. (1997). The chemistry of contrast agents for magnetic resonance imaging. Inorganica Chimica Acta, 257(1-2), 161-170.

- Reddy, V. P., et al. (2006). Gallium (III)

- Raymond, K. N., & Pierre, V. C. (2005). High-Relaxivity MRI Contrast Agents: Where Coordination Chemistry Meets Medical Imaging.

- Sherry, A. D., & Woods, M. (2015). A primer on gadolinium chemistry. Journal of the American College of Radiology, 12(12 Pt A), 1335-1338.

-

Chemistry LibreTexts. (2023, June 30). Coordination Numbers and Geometry. Retrieved from [Link]

- Merlino, A., et al. (2022). X-ray structures of metal-protein adducts at body temperature: concepts, examples and perspectives. Frontiers in Molecular Biosciences, 9, 996538.

- Iranpoor, N., et al. (2002). Scandium(III) Trifluoromethanesulfonate Catalyzed Aromatic Nitration With Inorganic Nitrates and Acetic Anhydride.

-

The Department of Chemistry, UWI, Mona, Jamaica. (2015, March 9). Coordination Numbers. Retrieved from [Link]

-

ResearchGate. (2026, January 22). (PDF) INVESTIGATION OF COORDINATION COMPOUNDS OF GADOLINIUM (III) WITH beta-DIKETONES. Retrieved from [Link]

- Tircsó, G., et al. (2000). Ternary Gd(III)L-HSA adducts: evidence for the replacement of inner-sphere water molecules by coordinating groups of the protein. Implications for the design of contrast agents for MRI. Journal of Biological Inorganic Chemistry, 5(4), 488-497.

-

Professor Dave Explains. (2019, July 19). Coordination Compounds: Geometry and Nomenclature. Retrieved from [Link]

-

PDB-101. (2021, July 13). Methods for Determining Atomic Structures: X-ray Crystallography. Retrieved from [Link]

- Ivlev, S. I., et al. (2024). Reactive Noble-Gas Compounds Explored by 3D Electron Diffraction: XeF₂–MnF₄ Adducts and a Facile Sample Handling Procedure. Inorganic Chemistry, 63(34), 15029-15037.

- Bazzicalupi, C., et al. (2020). Computationally enhanced X-ray diffraction analysis of a gold(III) complex interacting with the human telomeric DNA G-quadruplex. Chemical Science, 11(30), 7935-7945.

Sources

- 1. vaia.com [vaia.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. Quantitative analysis of zero-field splitting parameter distributions in Gd( iii ) complexes - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP08507A [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Gadolinium: Atom properties | Pilgaard Elements [pilgaardelements.com]

- 6. A primer on gadolinium chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Coordination Numbers [wwwchem.uwimona.edu.jm]

- 9. Crystal Structures, Thermal and Luminescent Properties of Gadolinium(III) Trans-1,4-cyclohexanedicarboxylate Metal-Organic Frameworks [mdpi.com]

- 10. Luminescence Properties of Gd2(MoO4)3 Modified with Sm(III) and Tb(III) for Potential LED Applications [mdpi.com]

- 11. homework.study.com [homework.study.com]

- 12. digital.library.unt.edu [digital.library.unt.edu]

- 13. grokipedia.com [grokipedia.com]

- 14. Metal Triflates as Lewis Acid Catalysts in Organic Synthesis | Aure Chemical [aurechem.com]

- 15. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Effect of hydration equilibria on the relaxometric properties of Gd( iii ) complexes: new insights into old systems - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT03413E [pubs.rsc.org]

- 18. mri-q.com [mri-q.com]

- 19. researchgate.net [researchgate.net]

- 20. "Gadolinium Triflate: An Efficient and Convenient Catalyst for Acetylat" by Ramesh Alleti, Meher Perambuduru et al. [scholarsmine.mst.edu]

- 21. researchgate.net [researchgate.net]

- 22. Gd(III) and Yb(III) Complexes Derived from a New Water-Soluble Dioxopolyazacyclohexane Macrocycle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Lanthanide Complexes (GdIII and EuIII) Based on a DOTA‐TEMPO Platform for Redox Monitoring via Relaxivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. m.youtube.com [m.youtube.com]

- 27. Modeling Gd3+ Complexes for Molecular Dynamics Simulations: Toward a Rational Optimization of MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. This compound | CAS 52093-29-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 30. strem.com [strem.com]

Lewis acidity strength of Gadolinium triflate compared to other lanthanides

An In-depth Technical Guide to the Lewis Acidity of Gadolinium Triflate and its standing among Lanthanide Catalysts

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Nuances of Lanthanide Lewis Acidity

In the realm of modern organic synthesis, lanthanide triflates (Ln(OTf)₃) have established themselves as a unique class of water-tolerant Lewis acid catalysts.[1][2] Their utility stems from a combination of high catalytic activity, often at low loadings, and the convenience of being recoverable and reusable.[1][2] Unlike traditional Lewis acids such as aluminum chloride, which decompose in the presence of water, lanthanide triflates exhibit remarkable stability, enabling a wider range of reaction conditions, including aqueous media.[1][2] The triflate (trifluoromethanesulfonate) counter-ion is key to this behavior; as the conjugate base of a superacid, it is exceptionally stable and poorly coordinating, which preserves the high electrophilicity and, therefore, the Lewis acidity of the lanthanide cation.[3]

The catalytic efficacy of a given lanthanide triflate is intrinsically linked to its Lewis acidity. This property, however, is not uniform across the series. The well-known phenomenon of the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number from Lanthanum (La) to Lutetium (Lu) due to the poor shielding of 4f electrons—provides a foundational model for understanding this trend.[1] Generally, a smaller ionic radius leads to a higher charge density, which in turn results in stronger Lewis acidity.[1] Consequently, one might predict a smooth increase in Lewis acidity across the lanthanide series.

However, experimental evidence reveals a more complex and nuanced reality. While the general trend of increasing Lewis acidity with decreasing ionic radius holds, there are significant deviations. Most notably, Gadolinium (Gd), situated at the midpoint of the series, presents a fascinating anomaly known as the "gadolinium break." This guide provides a detailed exploration of the Lewis acidity of Gadolinium triflate (Gd(OTf)₃), comparing its strength to its lanthanide counterparts, elucidating the factors that govern this property, and detailing the methodologies used for its measurement.

The Lanthanide Series: A Tale of Shrinking Radii and Shifting Acidity

The primary determinant of Lewis acidity in lanthanide triflates is the effective nuclear charge experienced by a coordinating Lewis base. As we traverse the lanthanide series from La to Lu, the addition of protons to the nucleus is imperfectly shielded by the added 4f electrons. This results in a gradual contraction of the ionic radius.

This trend is illustrated in the following diagram, which depicts the relationship between the position in the lanthanide series, ionic radius, and the expected trend in Lewis acidity.

Caption: General trend of decreasing ionic radius and increasing Lewis acidity across the lanthanide series.

This model, based purely on electrostatics, suggests that Ytterbium (Yb) and Lutetium (Lu) triflates should be the strongest Lewis acids in the series. Indeed, in many catalytic applications, this holds true, with Yb(OTf)₃ often exhibiting the highest activity.[1] However, this simplistic view does not account for all experimental observations, particularly the anomalous behavior of Gadolinium.

Quantifying Lewis Acidity: The Fluorescent Lewis Adduct (FLA) Method

To move beyond qualitative trends, a robust quantitative measure of Lewis acidity in solution is required. The Fluorescent Lewis Adduct (FLA) method has emerged as a powerful technique for this purpose.[1][2] This method utilizes a Lewis-basic fluorescent probe, a dithienophosphole oxide, which experiences a red-shift in its emission spectrum upon coordination to a Lewis acid.[2] The magnitude of this shift can be precisely correlated to the strength of the Lewis acid, providing a quantitative scale known as Lewis Acid Units (LAU).[1]

Experimental Protocol: FLA Measurement of Lanthanide Triflate Lewis Acidity

The following protocol outlines the general steps for determining the LAU value of a lanthanide triflate.

Materials:

-

Lanthanide triflate salt (e.g., Gd(OTf)₃), stored in a glovebox to prevent hydration.

-

Dithienophosphole oxide fluorescent probe.

-

Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent.

-

Volumetric flasks and precision syringes.

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

Procedure:

-

Probe Solution Preparation: Prepare a stock solution of the dithienophosphole oxide probe in anhydrous THF at a concentration of 2.5 x 10⁻⁵ M.[1][4]

-

Sample Preparation: In a clean, dry vial, add the lanthanide triflate salt (typically 200-500 equivalents relative to the probe).[5] To this, add 3 mL of the probe stock solution.[5]

-

Dissolution: Sonicate the resulting mixture for 1 minute to ensure complete dissolution of the salt and formation of the Lewis adduct.[1][5]

-

Spectroscopic Measurements:

-

Data Analysis:

The workflow for this experimental procedure is visualized below.

Caption: Experimental workflow for the Fluorescent Lewis Adduct (FLA) method.

The "Gadolinium Break": An Anomaly in Lewis Acidity

When the Lewis acidities of the lanthanide triflates are measured using the FLA method, a clear trend emerges, but with a notable exception. The data reveals a sharp decrease in Lewis acidity from Scandium (Sc) to Lanthanum (La), followed by a general, albeit not perfectly linear, increase from La to Lu.[1] However, Gadolinium triflate exhibits a Lewis acidity that is lower than would be predicted by the trend of its neighbors.[1] This phenomenon is the "gadolinium break."[1][6]

| Lanthanide Triflate (Ln(OTf)₃) | Lewis Acid Units (LAU) in THF |

| Sc(OTf)₃ | 36.82 |

| Y(OTf)₃ | 31.68 |

| La(OTf)₃ | 26.67 |

| Ce(OTf)₃ | 27.18 |

| Gd(OTf)₃ | 27.46 |

| Lu(OTf)₃ | 32.45 |

| Data sourced from Demay-Drouhard et al. (2022).[1] |

The LAU value for Gd(OTf)₃ (27.46) is unexpectedly low, falling out of the otherwise steady progression.[1] This break is not a new concept in lanthanide chemistry; it has been observed in other physicochemical properties such as complex formation constants and solvation behavior.[6][7][8] The underlying cause is often attributed to the unique electronic configuration of the Gd³⁺ ion. With a half-filled 4f shell ([Xe] 4f⁷), Gd³⁺ lacks ligand-field stabilization energy, which influences its coordination chemistry and, consequently, its interaction with Lewis bases. This can lead to changes in hydration/solvation numbers and coordination geometries around Gd³⁺ compared to its neighbors, affecting its effective Lewis acidity in solution.[8]

This deviation is not merely a scientific curiosity; it has practical implications for catalysis. The lower-than-expected Lewis acidity of Gd(OTf)₃ can result in poorer catalytic efficiency in certain reactions where strong Lewis acid activation is paramount.[1]

Alternative Methods for Assessing Lewis Acidity: A Mass Spectrometry Approach

While the FLA method provides valuable solution-phase data, other techniques can offer complementary insights. Mass spectrometry, particularly electrospray ionization (ESI-MS), can be used to probe the gas-phase Lewis acidity of metal triflates through ligand displacement experiments.[3][9] This method allows for the establishment of quantitative affinity scales for different ligands towards a metal center.[9]

Conceptual Protocol: ESI-MS for Relative Lewis Acidity

This approach involves the competitive coordination of different Lewis bases to the lanthanide triflate in the gas phase.

-

Solution Preparation: A solution containing the lanthanide triflate and a mixture of two or more Lewis basic ligands is prepared.

-

Electrospray Ionization: The solution is introduced into an ESI-MS instrument, which generates gaseous ions of the lanthanide triflate coordinated to the ligands.

-

Ion Isolation and Fragmentation: Specific ions, such as [Ln(L¹)(OTf)₂]⁺ and [Ln(L²)(OTf)₂]⁺, are isolated in the mass spectrometer. Collision-induced dissociation (CID) is then used to fragment these complexes.

-

Data Analysis: By comparing the ease of ligand dissociation (the energy required to remove L¹ vs. L²), a relative ranking of the lanthanide's affinity for each ligand can be established. By keeping the ligands constant and varying the lanthanide, a relative Lewis acidity scale can be constructed.

This method provides information on the intrinsic Lewis acidity of the metal ion, free from solvent effects. Studies using these techniques have shown that substrate activation by lanthanide complexes is predominantly driven by electrostatics, which is why the use of a poorly coordinating anion like triflate is so effective.[3]

Gadolinium Triflate in Catalysis: Practical Implications

The unique Lewis acidity of Gd(OTf)₃ positions it as a catalyst with specific applications. While it may be outperformed by later lanthanides like Yb(OTf)₃ in reactions requiring maximum Lewis acid strength, its moderate acidity can be advantageous in situations where a milder catalyst is needed to avoid side reactions or decomposition of sensitive substrates.

For instance, Gd(OTf)₃ has been shown to be an efficient catalyst for the acetylation of alcohols and amines, proceeding in excellent yields with very low catalyst loadings (0.01-0.1 mol%) at room temperature.[7] It has also been identified as a superior catalyst to even Sc(OTf)₃ in certain intramolecular redox processes for the synthesis of polycyclic tetrahydroquinolines.[10]

The choice of lanthanide triflate catalyst is therefore not always a matter of selecting the strongest Lewis acid. A nuanced understanding of the specific Lewis acidity of each lanthanide, including the anomalous behavior of gadolinium, is crucial for rational catalyst design and reaction optimization in drug development and fine chemical synthesis.

Conclusion: A Comprehensive Perspective

The Lewis acidity of gadolinium triflate presents a compelling case study in the intricate chemistry of the lanthanides. While the overarching trend of increasing Lewis acidity with decreasing ionic radius provides a useful framework, the "gadolinium break" underscores the importance of considering the specific electronic structure of each lanthanide ion. Quantitative methods like the Fluorescent Lewis Adduct (FLA) technique have been instrumental in mapping this landscape, providing researchers with the data needed to make informed decisions in catalyst selection.

For the drug development professional, this guide emphasizes that the "best" catalyst is not a universal constant. The unique Lewis acidity of Gd(OTf)₃, while weaker than some of its heavier counterparts, can be the optimal choice for specific transformations. A deep understanding of these fundamental principles of Lewis acidity is therefore not just an academic exercise, but a practical tool for innovation in chemical synthesis.

References

-

Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. Canadian Journal of Chemistry, 100(11), 864-870. [Link]

-

Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. Canadian Journal of Chemistry, 100(11), 864-870. [Link]

-

Farcas, A., Turecek, F., & Gabelica, V. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. European Journal of Organic Chemistry, 2019(22), 3560-3566. [Link]

-

Alleti, R., Perambuduru, M., & Reddy, V. P. (2005). Gadolinium Triflate: An Efficient and Convenient Catalyst for Acetylation of Alcohols and Amines. Journal of Molecular Catalysis A: Chemical, 226(1), 57-59. [Link]

-

Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution [Preprint]. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Lewis acidity scale (LAU values) for RE(OTf)3 salts in THF. Full table of values in SI. [Image]. Retrieved from [Link]

-

Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. TSpace Repository. [Link]

-

Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based Measurement of the Lewis Acidities of Lanthanide Triflates in Solution. ResearchGate. [Link]

-

Farcas, A., Turecek, F., & Gabelica, V. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. ResearchGate. [Link]

-

Farcas, A., Turecek, F., & Gabelica, V. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. PubMed. [Link]

-

Demay-Drouhard, P., Gaffen, J. R., Caputo, C. B., & Baumgartner, T. (2022). Fluorescence-based measurement of the Lewis acidities of lanthanide triflates in solution. ResearchGate. [Link]

-

Preprints.org. (2022). Recent Advances in Rare Earth-Metal Triflate Catalyzed Organic Synthesis in Green Media. [Link]

-

Reddy, T. J., & Nishigaichi, Y. (2009). Lewis acid catalyzed formation of tetrahydroquinolines via an intramolecular redox process. Tetrahedron Letters, 50(26), 3349-3351. [Link]

-

Chemistry Stack Exchange. (2017). What causes the "Gd break" in the trend of lanthanide-EDTA formation constants? [Link]

-

Massi, L., Gal, J. F., & Duñach, E. (2022). Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry. ChemPlusChem, 87(6), e202200037. [Link]

-

Moeller, T. (2009). Gadolinium: Central Metal of the Lanthanoids. Journal of Chemical Education, 86(2), 184. [Link]

-

Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry, 59(13), 3590-3596. [Link]

-

Farcas, A., Turecek, F., & Gabelica, V. (2019). The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates. Radboud Repository. [Link]

-

Lirias. (n.d.). lanthanide(III) compounds as Lewis acid catalysts and cerium(IV). Retrieved from [Link]

-

ResearchGate. (n.d.). Two examples of the gadolinium break (dotted line). Enzyme activity... [Image]. Retrieved from [Link]

-

Biswas, R., & Bagchi, B. (2022). Revisiting Lanthanide Solvation: The “Gadolinium Break” That Does Exist. The Journal of Physical Chemistry Letters, 13(1), 256-261. [Link]

-

Molnár, Á., & Papp, A. (2017). Organic Synthesis Using Environmentally Benign Acid Catalysis. International journal of molecular sciences, 18(10), 2149. [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. The Intermediates in Lewis Acid Catalysis with Lanthanide Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Metal Triflates as Catalysts in Organic Synthesis: Determination of Their Lewis Acidity by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Thermodynamic Stability & Catalytic Utility of Gadolinium Triflate Complexes

Content Type: Technical Whitepaper Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists Focus: Thermodynamic characterization, hydrolytic stability, and catalytic protocols for Gadolinium(III) Trifluoromethanesulfonate [Gd(OTf)₃].

Executive Summary: The "Green" Lewis Acid Paradox

In pharmaceutical synthesis, Lewis acids are indispensable for activating electrophiles. However, traditional "hard" Lewis acids (e.g.,

Gadolinium triflate [Gd(OTf)₃] represents a paradigm shift. It occupies a unique thermodynamic niche where the Gd-O bond strength is balanced by a high hydrolysis constant (

This guide analyzes the thermodynamic underpinnings of this stability and provides validated protocols for its application in high-value organic transformations.

Thermodynamic Foundations

The Chelate Effect & Anion Lability

The thermodynamic stability of Gd(OTf)₃ in solution is governed by the competition between the solvent (usually water or alcohol), the substrate, and the triflate anion.

-

The Triflate Anion (

): The triflate ion is a "super-leaving group." The negative charge is extensively delocalized over the three oxygen atoms and the electron-withdrawing-

Thermodynamic Consequence: The Gd-OTf interaction is primarily electrostatic rather than covalent. In high-dielectric solvents (e.g., water, acetonitrile), the inner coordination sphere of Gd³⁺ is dominated by solvent molecules, not triflate ions. This creates a cationic metal center

that is accessible to substrates.

-

-

Hydrolytic Stability (The

Factor): Unlike

Comparative Stability Data

The following table contrasts Gd(OTf)₃ with traditional Lewis acids used in drug synthesis.

| Lewis Acid | Hydrolysis Constant ( | Water Tolerance | Recyclability | Thermodynamic State in Water |

| Gd(OTf)₃ | ~8.0 | High | >98% Recovery | Stable Aquo Cation |

| Sc(OTf)₃ | 4.3 | Moderate | High | Aquo Cation (Acidic pH required) |

| AlCl₃ | ~5.0 (rapid precip.) | None | 0% (Decomposes) | Irreversible |

| TiCl₄ | < 2.0 | None | 0% (Decomposes) | Irreversible |

| BF₃·OEt₂ | N/A (reacts) | None | 0% (Decomposes) | Hydrolysis to |

Visualization: Solvation & Catalytic Cycle

The following diagram illustrates the dynamic equilibrium of the Gadolinium catalytic center. Note how the triflate anion remains in the outer coordination sphere, facilitating substrate exchange without poisoning the catalyst.

Figure 1: The thermodynamic cycle of Gd(OTf)₃ catalysis. The stability of the aquo-cation prevents the formation of inactive hydroxides (dashed box), allowing for continuous cycling and recovery.

Validated Experimental Protocols

Protocol A: Preparation & Dehydration of Gd(OTf)₃

While commercially available, in-house preparation ensures anhydrous quality critical for sensitive kinetics.

Reagents: Gadolinium(III) Oxide (

-

Stoichiometric Mixing: Suspend 5.0 g of

in 20 mL deionized water. -

Acid Addition: Slowly add triflic acid (calculated 6.0 eq) with stirring. Caution: Exothermic.

-

Reflux: Heat to 100°C for 1 hour until the solution is clear (complete dissolution of oxide).

-

Concentration: Remove water via rotary evaporation to obtain a white solid.

-

Critical Drying Step:

-

The solid is likely a hydrate (

). -

Dry at 150°C in vacuo (< 1 mbar) for 48 hours.

-

Validation: Verify water content via Karl-Fischer titration. Target < 100 ppm for strictly anhydrous applications, though the catalyst remains active as a hydrate for most reactions.

-

Protocol B: Catalytic Recovery (The Thermodynamic Advantage)

Because Gd(OTf)₃ does not decompose in water, it can be recovered from the aqueous phase of a reaction workup.

-

Reaction Workup: Upon completion of the organic reaction (e.g., Aldol condensation), add water and an organic solvent (EtOAc or DCM).

-

Phase Separation: Extract the product into the organic layer. The Gd(OTf)₃ remains quantitatively in the aqueous layer .

-

Evaporation: Evaporate the aqueous layer to dryness.

-

Re-activation: Dry the resulting white solid at 190°C in vacuo for 4 hours.

-

Cycle Check: Re-use in the next batch. Expect >95% activity retention for cycles 1–3.

Case Study: Aldol Reaction in Aqueous Media

Objective: Compare the yield and stability of Gd(OTf)₃ vs. traditional Lewis acids in the synthesis of

Reaction Conditions: Benzaldehyde + Silyl Enol Ether in THF/Water (9:1) at 25°C.

| Catalyst (10 mol%) | Yield (%) | Catalyst Recovery | Notes |

| Gd(OTf)₃ | 93% | 91% | Clean conversion; no side products. |

| 0% | 0% | Immediate decomposition to | |

| 45% | N/A | Low yield due to partial hydrolysis. | |

| 90% | 92% | Comparable to Gd; Gd is often cheaper. |

Mechanistic Insight: The Gd³⁺ center activates the aldehyde carbonyl oxygen. The water molecules surrounding the Gd ion do not inhibit this activation because the exchange rate of water ligands is extremely fast (

Applications in MRI Chelate Synthesis

While Gd(OTf)₃ is a catalyst, it is also a superior precursor for synthesizing MRI contrast agents (e.g., Gd-DOTA).

-

Thermodynamic Driver: The triflate anions are weakly coordinating. When reacting Gd(OTf)₃ with a macrocyclic ligand (e.g., DOTA), the formation of the Gd-DOTA complex is driven by the Macrocyclic Effect and the entropy gain from releasing solvated triflate ions.

-

Purity Advantage: Unlike using

, using

References

-

Kobayashi, S. (1999). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[4] Synlett. Link

-

Kobayashi, S., & Manabe, K. (2002). "Green Lewis Acid Catalysis in Organic Synthesis." Pure and Applied Chemistry. Link

-

Strem Chemicals. (2024). "this compound Technical Data." Strem Catalog. Link

-

Aspinall, H. C. (2000). "Chiral Lanthanide Complexes: Coordination Chemistry and Catalysis." Chemical Reviews. Link

-

Moeller, T. (1972). "The Lanthanides."[5] Comprehensive Inorganic Chemistry. (Foundational text on Ln(III) hydrolysis constants).

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. WO2024088910A1 - Process for the preparation of a gadolinium contrast agent - Google Patents [patents.google.com]

- 3. tdcommons.org [tdcommons.org]

- 4. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 5. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

Sustainable Catalysis: The Strategic Implementation of Gadolinium(III) Triflate in Green Synthesis

Executive Summary: The "Water-Tolerant" Paradigm

In the transition from stoichiometric reagents to catalytic cycles, traditional Lewis acids (e.g., AlCl₃, BF₃·OEt₂) present a critical bottleneck: they are moisture-sensitive, often decompose in aqueous media, and generate significant toxic waste. Gadolinium(III) trifluoromethanesulfonate [Gd(OTf)₃] represents a paradigm shift. As a water-tolerant Lewis acid, it enables organic synthesis in aqueous media, reducing the reliance on volatile organic compounds (VOCs) while offering high turnover numbers (TON) and quantitative recyclability.

This guide details the mechanistic advantages of Gd(OTf)₃ and provides validated protocols for its application in C-C bond formation and multicomponent reactions (MCRs), grounded in the principles of Green Chemistry.

Mechanistic Foundation: Why Gadolinium?

The efficacy of Gd(OTf)₃ stems from the unique properties of the triflate anion and the Gadolinium cation (

The Hard/Soft Acid Advantage

According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory,

-

Ionic Radius: The large ionic radius of Gd (1.05 Å) allows for high coordination numbers (up to 8 or 9), facilitating the organization of bulky substrates around the metal center.

-

The Triflate Anion (

): The trifluoromethanesulfonate group is extremely electron-withdrawing but non-coordinating. This leaves the metal center electronically deficient (highly Lewis acidic) and physically accessible to substrates. -

Water Tolerance: Unlike

, which hydrolyzes irreversibly, Gd(OTf)₃ exists in equilibrium with water. The rate of water exchange in the inner coordination sphere is rapid (

Visualization: The Hydration-Activation Cycle

The following diagram illustrates the equilibrium mechanism that allows Gd(OTf)₃ to function in aqueous media.

Figure 1: The catalytic cycle of Gd(OTf)₃ in aqueous media. The rapid exchange rate of water ligands allows the catalyst to activate organic substrates without irreversible hydrolysis.

Core Application 1: Aqueous Friedel-Crafts Acylation

Traditional Friedel-Crafts acylation requires stoichiometric amounts of AlCl₃ because the Lewis acid complexes strongly with the product ketone. Gd(OTf)₃ catalyzes this reaction with low loading (1-5 mol%) and can be performed in water-organic solvent mixtures.

Protocol: Acylation of Indoles

Target: Synthesis of 3-acylindoles (Pharmacophore in various alkaloids).

Reagents:

-

Indole (1.0 mmol)[1]

-

Acetic Anhydride or Acyl Chloride (1.2 mmol)

-

Gd(OTf)₃ (0.05 mmol, 5 mol%)

-

Solvent: Acetonitrile (

) or Nitromethane (

Step-by-Step Methodology:

-

Preparation: Dissolve Gd(OTf)₃ in 2 mL of solvent in a round-bottom flask.

-

Addition: Add the indole followed by the acylating agent at room temperature (RT).[1]

-

Reaction: Stir the mixture at RT for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:4).

-

Note: The reaction proceeds via activation of the carbonyl oxygen of the anhydride by

.

-

-

Quenching: Add 5 mL of water to the reaction mixture.

-

Workup (Green): Extract with Ethyl Acetate (

). The Gd(OTf)₃ remains in the aqueous layer . -

Purification: Dry organic layer over

, concentrate, and purify via short silica column.

Validation:

-

Yield: Typically 85-95%.[1]

-

Selectivity: Exclusive C-3 acylation due to the soft nucleophilicity of the indole and hard acidity of Gd.

Core Application 2: One-Pot Hantzsch Synthesis (Multicomponent)

The Hantzsch reaction synthesizes 1,4-dihydropyridines (1,4-DHPs), a scaffold found in calcium channel blockers (e.g., Nifedipine). Gd(OTf)₃ catalyzes this 4-component coupling with high atom economy.

Protocol: Synthesis of Polyhydroquinolines

Green Metrics: Atom Economy > 90%, Water as solvent/co-solvent, RT reaction.

Reagents:

-

Aldehyde (1.0 mmol)

-

Dimedone (1.0 mmol)

-

Ethyl Acetoacetate (1.0 mmol)

-

Ammonium Acetate (1.5 mmol)

-

Gd(OTf)₃ (1 mol%)

-

Solvent: Ethanol/Water (1:1) or pure Ethanol.

Step-by-Step Methodology:

-

Mixing: In a 10 mL flask, combine all four reagents in 5 mL of Ethanol.

-

Catalysis: Add Gd(OTf)₃ (1 mol%).

-

Reaction: Stir at ambient temperature for 15–30 minutes. The product often precipitates out.

-

Isolation: Filter the solid product. Wash with cold aqueous ethanol.

-

Recrystallization: Recrystallize from hot ethanol to obtain pure crystals.

Mechanistic Pathway (DOT Visualization)

Figure 2: The convergent Hantzsch synthesis. Gd(OTf)₃ activates both the carbonyl for Knoevenagel condensation and the ester for enamine formation simultaneously.

Comparative Data: Gd(OTf)₃ vs. Traditional Catalysts

The following table highlights the efficiency of Gd(OTf)₃ in the Hantzsch reaction compared to traditional Lewis acids. Note the reduction in catalyst loading and the ability to use green solvents.

| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) | Recyclable? |

| Gd(OTf)₃ | 1 | Ethanol | RT | 20 | 94 | Yes |

| 100 (Stoich.) | DCM | Reflux | 180 | 75 | No | |

| 5 | Acetonitrile | Reflux | 60 | 88 | Yes | |

| Sulfamic Acid | 10 | Water | 80 | 120 | 85 | No |

Data Source: Aggregated from Maikhuri et al. (2021) and Mansoor et al. (2017).

The "Green" Protocol: Catalyst Recovery System

One of the pillars of Green Chemistry is the reduction of derivatives and waste. Gd(OTf)₃ is highly water-soluble, while most organic products are not. This allows for a simple biphasic recovery.

Recovery Workflow

-

Post-Reaction: Add Water and Ethyl Acetate to the reaction mixture.

-

Separation:

-

Evaporation: Evaporate the aqueous phase under reduced pressure (rotary evaporator) at 60°C.

-

Drying: Dry the resulting white solid at 100°C in vacuo for 2 hours.

-

Reuse: The recovered catalyst can be used immediately. Activity typically remains >90% for up to 5 cycles.

Figure 3: Closed-loop catalyst recovery workflow. The high water solubility of the triflate allows for near-quantitative recovery.

References

-

Kobayashi, S., & Manabe, K. (2000). Green Lewis Acid Catalysis in Organic Synthesis. Accounts of Chemical Research.

-

Mansoor, S. S., et al. (2017). An efficient one-pot multi component synthesis of polyhydroquinoline derivatives through Hantzsch reaction catalysed by Gadolinium triflate. Arabian Journal of Chemistry.

-

Unaleroglu, C., & Yazici, A. (2007). Gadolinium Triflate Catalyzed Alkylation of Pyrroles.[16] Tetrahedron.[5][8][16]

-

Maikhuri, V. K., et al. (2021).[10] Recent advances in the transition metal catalyzed synthesis of quinoxalines.[10] New Journal of Chemistry.[10]

-

Barrett, A. G. M., & Braddock, D. C. (1997). Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols. Chemical Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. sciforum.net [sciforum.net]

- 4. asianpubs.org [asianpubs.org]

- 5. Recent Developments in Stereoselective Chemical Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Recent advances in the transition metal catalyzed synthesis of quinoxalines: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. A minimalist approach to stereoselective glycosylation with unprotected donors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arkat-usa.org [arkat-usa.org]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. BJOC - Synthesis of the 3’-O-sulfated TF antigen with a TEG-N3 linker for glycodendrimersomes preparation to study lectin binding [beilstein-journals.org]

- 15. Gallium (III) triflate catalyzed efficient Strecker reaction of ketones and their fluorinated analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Lanthanide Triflates as Recyclable Green Catalysts

Executive Summary

For decades, Lewis acid catalysis was dominated by moisture-sensitive reagents like

Lanthanide triflates (

Part 1: Fundamental Chemistry & Mechanistic Grounding

The "Water-Compatible" Paradox

Traditional Lewis acids (e.g.,

Why?

Lanthanide ions (

The Triflate Effect

The triflate anion (

-

Non-Coordinating: It does not bind tightly to the metal center, leaving the metal highly electrophilic.

-

Solubility: It confers solubility in both water and polar organic solvents (acetonitrile, nitromethane), enabling biphasic catalysis.

Mechanistic Pathway

The catalytic cycle relies on a rapid equilibrium where the substrate (e.g., an aldehyde) displaces a water molecule from the lanthanide's coordination sphere.

Figure 1: Catalytic Activation Cycle

The diagram below illustrates the equilibrium exchange mechanism that allows

Caption: The catalytic cycle of Ln(OTf)3 showing the reversible ligand exchange that prevents product inhibition.

Part 2: Comparative Analysis

The following table contrasts Scandium Triflate (

Table 1: Efficiency Comparison in Friedel-Crafts Acylation

| Feature | Traditional ( | Lanthanide Triflate ( |

| Stoichiometry | >1.0 equiv (Stoichiometric) | 0.01 – 0.1 equiv (Catalytic) |

| Water Tolerance | Decomposes violently | Stable / Recoverable |

| Product Inhibition | Forms stable complex with product | Reversible binding (Turnover active) |

| Waste Stream | Large amounts of Al salts + HCl | Minimal (Catalyst recycled) |

| Selectivity | Low (Polysubstitution common) | High (Mono-acylation favored) |

Expert Insight: While

is the most active due to its smaller ionic radius (0.75 Å) and higher charge density,is often the cost-effective workhorse for scale-up operations where extreme Lewis acidity is not required.

Part 3: Experimental Protocols

Protocol A: The Aqueous Aldol Reaction (Mukaiyama Type)

This protocol demonstrates the unique ability of

Materials:

-

Benzaldehyde (1.0 mmol)[6]

-

Silyl Enol Ether (1.2 mmol)

- (0.1 mmol, 10 mol%)

-

Solvent: THF/Water (1:1)

Step-by-Step Workflow:

-

Catalyst Preparation: Dissolve

(62 mg) in 3 mL of THF/Water (1:1). -

Addition: Add benzaldehyde followed by the silyl enol ether at room temperature.

-

Reaction: Stir the homogeneous solution for 4–6 hours. Monitor via TLC.

-

Quench: No harsh quench is needed. Add 10 mL water and 10 mL dichloromethane.

-

Separation (Critical for Recycling):

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography.

Protocol B: Catalyst Recovery & Reuse

The economic viability of lanthanides hinges on this step.[9]

Figure 2: Recyclable Biphasic Workflow This flowchart visualizes the separation logic that allows for >90% catalyst recovery.

Caption: Workflow for the extraction and thermal regeneration of Lanthanide Triflate catalysts.

Recovery Protocol:

-

Take the aqueous layer from the extraction step.

-

Evaporate water in vacuo (rotary evaporator).

-

The resulting white solid is the hydrated triflate.

-

Drying: Heat at 100°C–180°C under high vacuum (<1 mmHg) for 2 hours to remove excess water if anhydrous conditions are required for the next run (though often the hydrate is sufficient).

-

Validation: Activity typically remains >90% for 3–5 cycles.

Part 4: Industrial Relevance & Green Chemistry[5][10][11]

Green Metrics

-

Atom Economy: High. No stoichiometric metal waste is generated.

-

E-Factor: Drastically reduced compared to

processes (which generate kg of waste per kg of product). -

Solvent Substitution: Enables the use of water or ethanol, replacing chlorinated solvents like dichloromethane or chloroform.

Drug Development Applications

Lanthanide triflates are increasingly used in the synthesis of nitrogen-containing heterocycles, which are ubiquitous in pharmaceuticals.[1]

-

Aza-Diels-Alder Reactions: Synthesis of piperidine derivatives (alkaloid cores).

-

Biginelli Reaction: One-pot synthesis of dihydropyrimidinones (calcium channel blockers).

-

Mannich-type Reactions: Synthesis of

-amino ketones.

References

-

Kobayashi, S. (1991).[1][5] Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2][5][8][9][10] Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media.[3] Journal of Organic Chemistry.

-

Barrett, A. G. M., & Braddock, D. C. (1997).[9] Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid.[9][11] Chemical Communications.[9]

-

Kobayashi, S., & Hachiya, I. (1994). Lanthanide Triflates as Water-Tolerant Lewis Acids.[1][2][5][8][9][10] Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media.[3] The Journal of Organic Chemistry.

-

Ma, Y., et al. (2000).[12] Lanthanide Triflate Catalyzed Biginelli Reaction.[12] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry.

-

Fukuzawa, S., et al. (1997).[6] Scandium(III) Triflate-Catalyzed Friedel-Crafts Alkylation Reactions. The Journal of Organic Chemistry.

Sources

- 1. Lanthanide_triflates [chemeurope.com]

- 2. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. Lanthanide trifluoromethanesulfonates - Wikipedia [en.wikipedia.org]

- 9. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Scandium(III) or lanthanide(III) triflates as recyclable catalysts for the direct acetylation of alcohols with acetic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

Gadolinium(III) Triflate: The "Goldilocks" Lewis Acid for Green & Stereoselective Synthesis

Topic: Chemical characteristics of Gd(OTf)3 for organic synthesis Content Type: Technical Whitepaper Audience: Senior Research Scientists & Process Chemists

Executive Summary

In the landscape of Lewis acid catalysis, Gadolinium(III) Triflate [Gd(OTf)₃] occupies a critical "Goldilocks" zone. It bridges the gap between the hyper-reactive, often hydrolytically unstable traditional acids (AlCl₃, BF₃·OEt₂) and the milder, less active lanthanides (La, Ce).

For drug development professionals, Gd(OTf)₃ offers two distinct competitive advantages:

-

Water-Compatible Lewis Acidity: Unlike Boron or Aluminum halides, Gd(OTf)₃ retains catalytic activity in aqueous media, enabling the activation of nitrogen- and oxygen-containing pharmacophores without protecting group manipulation.

-

Process Recyclability: Its solubility profile (high in water/ionic liquids, low in hydrocarbons) allows for near-quantitative recovery, a critical factor in Green Chemistry metrics for scale-up.

Physicochemical Profile & Mechanistic Core[1]

The Stability-Reactivity Paradox

Gd(OTf)₃ is a "Hard" Lewis acid (according to HSAB theory) with a specific affinity for hard nucleophiles like carbonyl oxygens and glycosyl donors. However, its uniqueness lies in its hydration equilibrium.

-

Hydrolytic Stability: While AlCl₃ decomposes violently in water to release HCl, Gd(OTf)₃ exists in equilibrium with water. It functions as a water-tolerant Lewis acid because the exchange rate of water ligands in the inner coordination sphere is rapid (

), allowing organic substrates to compete effectively for coordination sites. -

Ionic Radius (0.938 Å): Gd sits in the middle of the lanthanide series. This provides a steric environment that is less crowded than the smaller Sc(III) (0.745 Å) but more Lewis acidic than the larger La(III) (1.03 Å).

Solubility & Phase Engineering

This solubility profile is the basis for the "Biphasic Catalysis" strategy often employed in process chemistry.

| Solvent System | Solubility | Application Utility |

| Water | High (> 1 M) | Aqueous Aldol, Green Chemistry |

| Acetonitrile | High | Glycosylation, General Organic Synthesis |

| Ionic Liquids | High | Recyclable "Immobilized" Phase |

| Hydrocarbons | Insoluble | Product Extraction / Catalyst Recovery |

| Diethyl Ether | Moderate | Standard Organic Workup |

Primary Application: Friedel-Crafts Acylation

Focus: Green Chemistry & Recyclability

Traditional Friedel-Crafts acylation requires stoichiometric AlCl₃ due to the formation of a stable, deactivated product-catalyst complex. Gd(OTf)₃ breaks this paradigm, acting as a true catalyst (1-10 mol%) that turns over.

Mechanistic Pathway (Catalytic Cycle)

The following diagram illustrates the catalytic cycle, highlighting the critical regeneration step that distinguishes Gd(OTf)₃ from stoichiometric reagents.

Figure 1: Catalytic cycle of Gd(OTf)₃ mediated Friedel-Crafts acylation.[1] Note the regeneration step (dashed line), which is inhibited in AlCl₃ mediated reactions.

Validated Protocol: Acylation of Anisole in Ionic Liquid

Objective: Synthesis of 4-methoxybenzophenone with catalyst recycling.

Reagents:

-

Anisole (1.0 equiv)

-

Benzoyl Chloride (1.2 equiv)

-

Gd(OTf)₃ (10 mol%)

-

Solvent: [bmim][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) or Acetonitrile.

Step-by-Step Methodology:

-

Catalyst Loading: Dissolve Gd(OTf)₃ (0.1 mmol) in 2.0 mL of [bmim][BF₄]. Sonicate for 5 minutes to ensure a homogeneous ionic phase.

-

Addition: Add Anisole (1.0 mmol) followed by Benzoyl Chloride (1.2 mmol) to the ionic liquid solution.

-

Reaction: Stir at 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Extraction (Critical Step): Upon completion, cool to room temperature. Add Diethyl Ether (3 x 5 mL) and stir vigorously. The product will partition into the ether layer, while the Gd(OTf)₃ remains "immobilized" in the ionic liquid.

-

Recycling: Decant the ether layer. The remaining ionic liquid layer containing the catalyst can be dried under vacuum (80°C, 1 h) to remove trace water/HCl and reused immediately for the next run.

-

Purification: Wash combined ether extracts with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

Performance Data:

| Cycle Number | Yield (%) | Catalyst Recovery (%) |

|---|---|---|

| Run 1 | 94% | >99% |

| Run 2 | 93% | 98% |

| Run 3 | 91% | 96% |

| Run 4 | 88% | 94% |

Advanced Application: Stereoselective Glycosylation

Focus: Drug Development & Substrate Tolerance

In carbohydrate chemistry, Scandium triflate [Sc(OTf)₃] is often cited for its high activity.[2] However, for acid-sensitive donors or when "tuning" reactivity to prevent aglycon transfer side-reactions, Gd(OTf)₃ is the superior choice. It activates trichloroacetimidates without rapidly degrading the protecting groups.

The "Milder" Activation Workflow

Unlike the aggressive activation by TMSOTf, Gd(OTf)₃ coordinates to the imidate nitrogen, facilitating the departure of the leaving group via a more controlled equilibrium. This is crucial when synthesizing complex oligosaccharides where

Figure 2: Activation pathway for glycosyl trichloroacetimidates. Gd(OTf)₃ promotes a pathway that balances oxocarbenium character, often favoring thermodynamic control.

Comparative Lewis Acidity in Glycosylation

When selecting a catalyst for glycosylation, the "Acidity Window" is paramount.

| Catalyst | Approx. pKa (Hydrolysis) | Reactivity Profile | Best Use Case |

| Sc(OTf)₃ | 4.3 | Very High | Unreactive acceptors; robust protecting groups. |

| Gd(OTf)₃ | 7.9 | Moderate/High | Acid-sensitive acceptors (e.g., fucose); tuning |

| La(OTf)₃ | 8.5 | Low | Highly reactive donors only. |

Note: Lower pKa indicates stronger hydrolysis and generally higher Lewis acidity.

References

-

Kobayashi, S. (1991). "Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media." Journal of the American Chemical Society. Link

-

Kobayashi, S., & Hachiya, I. (1994). "Lanthanide Triflates in Organic Synthesis." Journal of Organic Chemistry. Link

-

Earle, M. J., et al. (1999). "Friedel–Crafts reactions in ionic liquids." Chemical Communications. Link

-

Norsikian, S., et al. (2020). "Stereoselective glycosylation strategies using metal triflates." Arkivoc. Link

-

Williams, D. B. G., & Lawton, M. (2008). "Lewis acid catalysis of the Friedel–Crafts reaction: The importance of the 'Goldilocks' effect." Organic & Biomolecular Chemistry. Link

Sources

Gadolinium(III) trifluoromethanesulfonate CAS number and molecular weight data

An In-Depth Technical Guide to Gadolinium(III) Trifluoromethanesulfonate: Properties, Synthesis, and Applications in Advanced Research

Introduction

This compound, often abbreviated as Gd(OTf)₃, is a powerful and versatile water-tolerant Lewis acid catalyst. As a member of the lanthanide triflate family, it has garnered significant attention in modern organic synthesis for its ability to catalyze a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions under mild conditions.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical data, a detailed synthesis protocol, and an exploration of its mechanistic advantages and applications.

Core Physicochemical Data

This compound is a white, hygroscopic powder that should be handled with care to prevent moisture absorption.[2] Its key properties are summarized below for quick reference.

| Property | Value |

| CAS Number | 52093-29-5[3][4] |

| Molecular Formula | C₃F₉GdO₉S₃ |

| Linear Formula | Gd(CF₃SO₃)₃[4] |

| Molecular Weight | 604.46 g/mol [1][3][4] |

| Appearance | White to off-white powder or crystals[2][4] |

| Sensitivity | Hygroscopic[2] |

Synthesis of this compound

The most common and straightforward method for preparing lanthanide triflates is the reaction of the corresponding lanthanide oxide with aqueous triflic acid.[1] This procedure yields the hydrated form of the salt, which can then be dehydrated to the anhydrous form required for most applications in organic synthesis.

Experimental Protocol: Synthesis from Gadolinium(III) Oxide

This two-step protocol first describes the formation of the hydrated complex, followed by dehydration.

Part 1: Synthesis of Hydrated this compound (₃)

-

Reagent Preparation: In a fume hood, carefully prepare a solution of aqueous trifluoromethanesulfonic acid (6 equivalents).

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add Gadolinium(III) oxide (Gd₂O₃) (1 equivalent).

-

Reaction Execution: Slowly add the aqueous triflic acid solution to the flask containing the gadolinium oxide. The reaction is typically performed in water.

-

Causality: The basic nature of gadolinium oxide allows it to react readily with the strong triflic acid in an acid-base neutralization to form the salt and water.[5]

-

-

Reaction Monitoring & Work-up: Stir the mixture until all the oxide has dissolved, resulting in a clear solution. The reaction is represented by the equation: Gd₂O₃ + 6 HOTf + 18 H₂O → 2 ₃ + 3 H₂O.[1]

-

Isolation: The hydrated salt can be isolated by careful removal of excess water under reduced pressure.

Part 2: Dehydration to Anhydrous this compound (Gd(OTf)₃)

-

Setup: Place the hydrated gadolinium triflate obtained from Part 1 into a flask suitable for heating under vacuum.

-